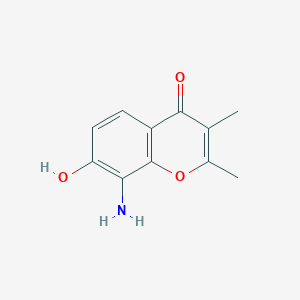
2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorphenyl)-oxazol-4-carbaldehyd ist eine heterocyclische Verbindung, die sowohl einen Oxazolring als auch eine Chlorphenylgruppe enthält.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-Chlorphenyl)-oxazol-4-carbaldehyd beinhaltet typischerweise die Bildung des Oxazolrings, gefolgt von der Einführung der Chlorphenylgruppe. Eine übliche Methode ist die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen. So kann beispielsweise die Reaktion von 3-Chlorbenzoylchlorid mit Glycin den gewünschten Oxazolring ergeben, der dann zu der Carbaldehydgruppe oxidiert wird.
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-(3-Chlorphenyl)-oxazol-4-carbaldehyd kann groß angelegte Cyclisierungsreaktionen unter Verwendung optimierter Katalysatoren und Lösungsmittel umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the chlorophenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-chlorobenzoyl chloride with glycine can yield the desired oxazole ring, which is then oxidized to form the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(3-Chlorphenyl)-oxazol-4-carbaldehyd durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann zu Carbonsäuren oxidiert werden.
Reduktion: Die Aldehydgruppe kann zu Alkoholen reduziert werden.
Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.
Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen mit der Chlorphenylgruppe reagieren.
Hauptprodukte, die gebildet werden
Oxidation: 2-(3-Chlorphenyl)-oxazol-4-carbonsäure.
Reduktion: 2-(3-Chlorphenyl)-oxazol-4-methanol.
Substitution: Verschiedene substituierte Oxazolderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorphenyl)-oxazol-4-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Auf sein Potenzial als bioaktives Molekül mit antimikrobiellen und krebshemmenden Eigenschaften untersucht.
Medizin: Als Leitverbindung in der Medikamentenforschung zur Entwicklung neuer Therapeutika erforscht.
Industrie: Bei der Herstellung von fortschrittlichen Materialien mit spezifischen elektronischen und optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(3-Chlorphenyl)-oxazol-4-carbaldehyd beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Der Oxazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität möglicherweise hemmen. Die Chlorphenylgruppe kann die Bindungsaffinität und Spezifität der Verbindung gegenüber bestimmten biologischen Zielstrukturen erhöhen. Diese Wechselwirkungen können zelluläre Signalwege modulieren und zu den gewünschten therapeutischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity towards certain biological targets. These interactions can modulate cellular pathways and lead to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(3-Chlorphenyl)-oxazol-4-carbonsäure
- 2-(3-Chlorphenyl)-oxazol-4-methanol
- 2-(3-Chlorphenyl)-oxazol-4-thiol
Einzigartigkeit
2-(3-Chlorphenyl)-oxazol-4-carbaldehyd ist aufgrund seiner Aldehydfunktionalität einzigartig, die weitere chemische Modifikationen und Derivatisierungen ermöglicht. Diese Vielseitigkeit macht es zu einem wertvollen Zwischenprodukt bei der Synthese einer Vielzahl bioaktiver und industriell relevanter Verbindungen.
Eigenschaften
CAS-Nummer |
885273-15-4 |
|---|---|
Molekularformel |
C10H6ClNO2 |
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H |
InChI-Schlüssel |
BBFSHCIZLJMBBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CO2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


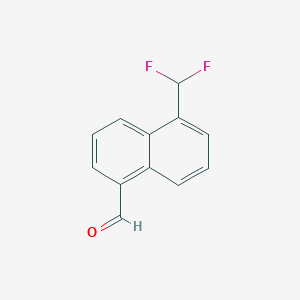
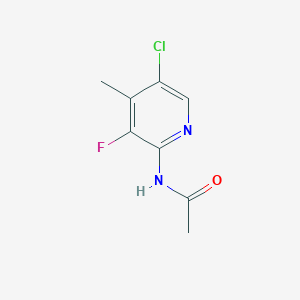
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11898066.png)

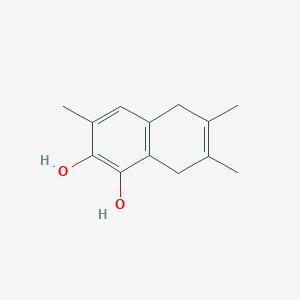
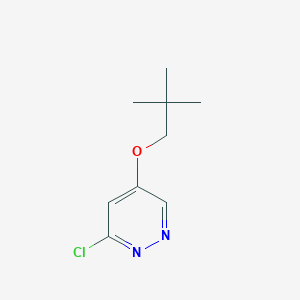

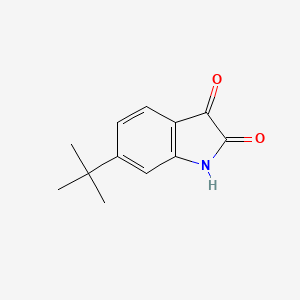
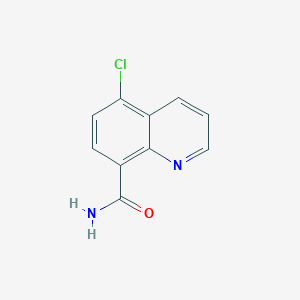
![1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11898103.png)

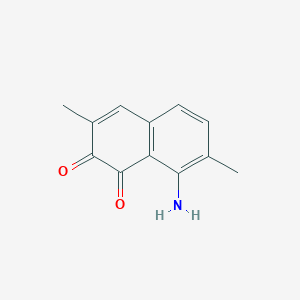
![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)
